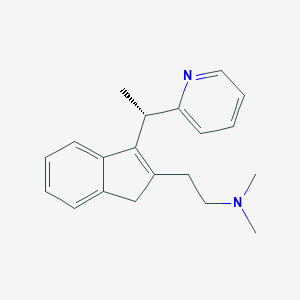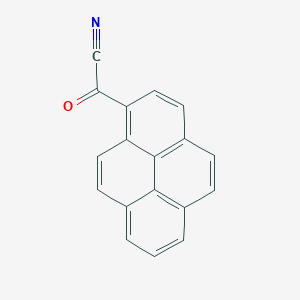
Pyrene-1-carbonyl cyanide
Vue d'ensemble
Description
Pyrene-1-Carbonyl Cyanide is a chemical compound with the formula C18H9NO . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .
Chemical Reactions Analysis
Pyrene-1-Carbonyl Cyanide can react with other compounds in certain conditions. For example, carnitine chloride is derivatized by reaction with Pyrene-1-Carbonyl Cyanide (PCC) in dimethyl sulphoxide . The PCC derivative of carnitine is then used for quantitative HPLC analysis on a cation-exchange column with fluorescence detection .Physical And Chemical Properties Analysis
Pyrene-1-Carbonyl Cyanide has a melting point of 195 202°C . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .Applications De Recherche Scientifique
Fluorescent Chemosensors for Cyanide : Pyrene derivatives have been employed as fluorescent chemosensors for detecting cyanide. These sensors show a significant fluorescence enhancement in the presence of cyanide, indicating their potential for sensitive and selective detection of this ion in various environments (Wang, Xu, Liu, & Wang, 2013).
Selective Detection of Biological Molecules : Pyrene-based probes have been developed for the selective detection of cysteine over other bio-thiols in living cells. These probes offer a promising approach for the study of biological systems and the detection of specific molecules within them (Rani & John, 2016).
Photoreduction and Photosubstitution Reactions : Studies on pyrene and its halogenated derivatives have revealed that they undergo photoreduction and photosubstitution reactions. These reactions have implications in organic synthesis and the study of reaction mechanisms (Tintel, Rietmeyer, & Cornelisse, 2010).
Block Copolymer Micelles : Pyrene derivatives have been used to enhance the properties of block copolymer micelles. These micelles have applications in drug delivery and nanotechnology, where the properties of pyrene can be leveraged for improved performance (Jule, Yamamoto, Thouvenin, Nagasaki, & Kataoka, 2004).
Cyanide Detection in Environmental Samples : Pyrene derivatives have been employed as sensors for detecting cyanide ions in natural sources. This application is particularly important for environmental monitoring and safety (Shankar, Jayaram, & Ramaiah, 2014).
Organic Electronics : Pyrene derivatives have been used in the synthesis of organic dyes for solar cell applications. Their unique electronic properties make them suitable for use in electronic devices (Yu et al., 2013).
Safety And Hazards
Orientations Futures
Pyrene and its derivatives, including Pyrene-1-Carbonyl Cyanide, have gained significant interest in various branches of chemical sciences, including organic chemistry, chemical biology, supramolecular sciences, and material sciences . High contrast stimuli-responsive luminescence has been achieved through a simple introduction of an ester group to a pyrene skeleton and a series of stimuli-responsive materials based on pyrene-1-carboxylic esters were efficiently developed . The future directions of Pyrene-1-Carbonyl Cyanide research could involve further exploration of these properties and applications.
Propriétés
IUPAC Name |
pyrene-1-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVIFYLZSQPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924902 | |
| Record name | Pyrene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrene-1-carbonyl cyanide | |
CAS RN |
124679-13-6 | |
| Record name | Pyrene-1-carbonylcyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
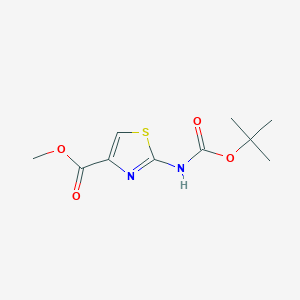
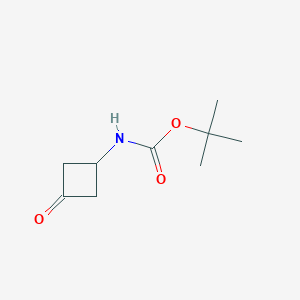





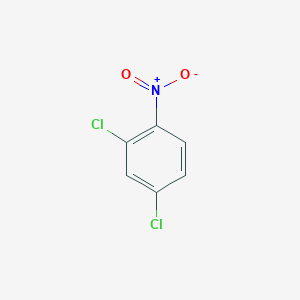
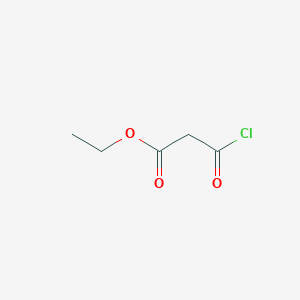

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
